molecular formula C8H13ClO3 B8729042 Methyl 2-chloro-3-oxoheptanoate CAS No. 866531-16-0

Methyl 2-chloro-3-oxoheptanoate

Cat. No.: B8729042
CAS No.: 866531-16-0
M. Wt: 192.64 g/mol
InChI Key: TXSHEXXTOFVVRD-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-oxoheptanoate (CAS: 866531-16-0) is a chlorinated keto-ester with the molecular formula C₈H₁₃ClO₃ and a molecular weight of 192.64 g/mol . Structurally, it features:

  • A heptanoate backbone with a ketone group at position 3.
  • A chlorine substituent at position 2.
  • A methyl ester group at the terminal carboxylate.

This compound is characterized by its dual reactivity: the α-chloro ketone moiety facilitates nucleophilic substitution or elimination reactions, while the ester group enables hydrolysis or transesterification.

Properties

CAS No.

866531-16-0

Molecular Formula

C8H13ClO3

Molecular Weight

192.64 g/mol

IUPAC Name

methyl 2-chloro-3-oxoheptanoate

InChI

InChI=1S/C8H13ClO3/c1-3-4-5-6(10)7(9)8(11)12-2/h7H,3-5H2,1-2H3

InChI Key

TXSHEXXTOFVVRD-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C(C(=O)OC)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are selected for comparison based on functional group similarity and backbone structure:

Property Methyl 2-Chloro-3-Oxoheptanoate Methyl 2-Methyl-3-Oxoheptanoate Methyl Palmitate Sandaracopimaric Acid Methyl Ester
Molecular Formula C₈H₁₃ClO₃ C₉H₁₆O₃ C₁₇H₃₄O₂ C₂₁H₃₂O₂
Molecular Weight (g/mol) 192.64 172.22 270.45 316.48
Functional Groups Chloro, ketone, ester Methyl, ketone, ester Ester Diterpene ester, cyclic structure
Key Substituents Cl at C2 CH₃ at C2 C16 saturated chain Bicyclic diterpene backbone
Polarity High (due to Cl and ketone) Moderate (methyl reduces polarity) Low (long alkyl chain) Moderate (cyclic structure)
Hypothesized Reactivity High (Cl enhances electrophilicity) Moderate (steric hindrance from CH₃) Low (stable ester) Moderate (ester and conjugated systems)

Detailed Analysis

Methyl 2-Methyl-3-Oxoheptanoate
  • Structural Differences : The methyl substituent at C2 replaces chlorine, reducing electronegativity and altering steric effects .
  • Physical Properties : Lower molecular weight (172.22 vs. 192.64 g/mol) and reduced polarity compared to the chloro analog. This may result in lower boiling points and higher volatility.
  • Reactivity : The methyl group provides steric hindrance, slowing nucleophilic attacks at C2. In contrast, the chloro compound’s C2 is more electrophilic, favoring substitutions (e.g., SN2) or eliminations.
Methyl Palmitate
  • Structural Differences : A saturated C16 fatty acid ester lacking ketone or halogen groups .
  • Physical Properties : Higher hydrophobicity due to the long alkyl chain, leading to poor water solubility.
  • Applications : Commonly used in biodiesel and cosmetics, contrasting with the hypothesized synthetic utility of the chloro-keto ester.
Sandaracopimaric Acid Methyl Ester
  • Structural Differences: A diterpenoid methyl ester with a bicyclic framework, distinct from the linear heptanoate backbone .
  • Reactivity : The conjugated double bonds in the diterpene system may participate in cycloaddition or oxidation reactions, unlike the chloro-keto ester’s α-site reactivity.

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